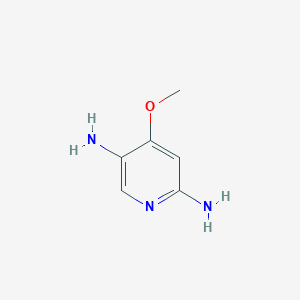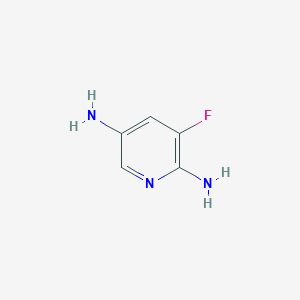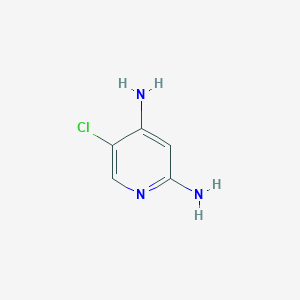![molecular formula C16H10BrNO4S2 B3320317 2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid CAS No. 123021-42-1](/img/structure/B3320317.png)
2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Vue d'ensemble
Description
2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid is a complex organic compound with a molecular formula of C16H10BrNO4S2 and a molecular weight of 424.29 g/mol[_{{{CITATION{{{1{2- [ [6-Bromo-1- [ (4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2 ...](https://buildingblock.bocsci.com/product/2-6-bromo-1-4-oxo-2-thioxo-5-thiazolidinylidene-cas-123021-42-1-404776.html). This compound features a bromo-substituted naphthalene ring system, a thiazolidine ring, and an acetic acid moiety, making it a unique and multifaceted molecule[{{{CITATION{{{_1{2- [ 6-Bromo-1- [ (4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2 ....
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromo group at the 6-position[_{{{CITATION{{{1{2- [ [6-Bromo-1- [ (4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2 ](https://buildingblockbocscicom/product/2-6-bromo-1-4-oxo-2-thioxo-5-thiazolidinylidene-cas-123021-42-1-404776html){{{CITATION{{{_1{2- [ 6-Bromo-1- [ (4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide.
Reduction: : The thioxo group can be reduced to a thiol.
Substitution: : The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions may use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Thiol derivatives.
Substitution: : Nitro-substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may be useful in studying biological systems and interactions.
Medicine: : It could serve as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: : It may find use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding. The exact mechanism would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the bromo-substituted naphthalene and the thiazolidine ring. Similar compounds might include other bromo-substituted naphthalenes or thiazolidine derivatives, but the presence of both functional groups in this particular arrangement sets it apart.
List of Similar Compounds
Bromo-substituted naphthalenes
Thiazolidine derivatives
Other acetic acid derivatives
Propriétés
IUPAC Name |
2-[6-bromo-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4S2/c17-9-2-3-10-8(5-9)1-4-12(22-7-14(19)20)11(10)6-13-15(21)18-16(23)24-13/h1-6H,7H2,(H,19,20)(H,18,21,23)/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDBLQUBVCVPX-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O)C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2/C=C\3/C(=O)NC(=S)S3)OCC(=O)O)C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B3320238.png)
![3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3320239.png)

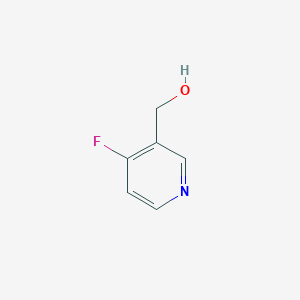
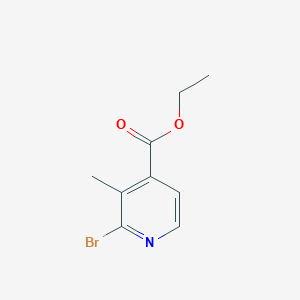
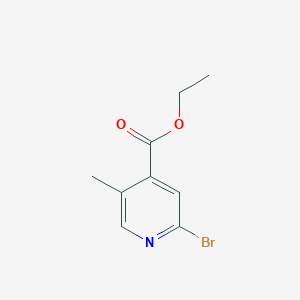
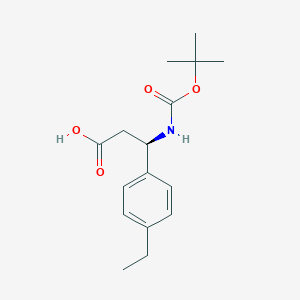
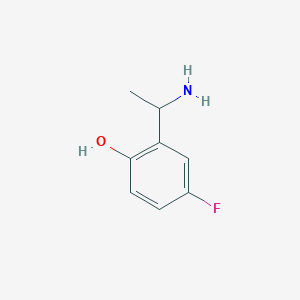
![2-Azabicyclo[2.2.1]heptan-5-one;hydrochloride](/img/structure/B3320302.png)
![2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL](/img/structure/B3320321.png)

